![molecular formula C17H14N2O3 B2924016 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1326922-16-0](/img/structure/B2924016.png)
4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile
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Description
4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile, also known as GSK-3 inhibitor VIII, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of great interest to researchers due to its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in various cellular processes.
Scientific Research Applications
Synthetic Methods and Chemical Behaviors
Synthesis and X-ray Crystal Structure Analysis : The synthesis of heterocyclic derivatives, such as 8,9-dimethoxy-3-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,3-benzoxazocine and 9,10-dimethoxy-3-methyl-1-phenyl-1,3,4,5,6,7-hexahydro-2,3-benzoxazonine, demonstrates the application of Meisenheimer rearrangement for constructing complex heterocyclic systems, which could potentially be relevant for the synthesis of the target compound (J. Bremner et al., 1980).
One-Pot Synthesis Techniques : The study on one-pot synthesis of 4-methoxy(aralkoxy)imino-areno[1,3]oxazin-2-ones outlines a stepwise approach for generating oxazin-2-ones, which showcases a methodology that could be adapted for synthesizing compounds with similar structural motifs (T. Kurz et al., 2004).
Photoreactions of Benzonitrile with Cyclic Enol Ethers : This study highlights the photoreactions involving benzonitrile, which could offer insights into the photochemical properties and reactivities of compounds containing the benzonitrile moiety, relevant to the target compound (J. Mattay et al., 1987).
Isolation and Synthesis of Allelochemicals : Research on the isolation and synthesis of benzoxazinones, compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, sheds light on the biological properties and synthesis strategies of benzoxazinone derivatives, which may provide a foundation for exploring the bioactive potential of the target compound (F. A. Macias et al., 2006).
Liquid Crystalline Behavior and Photophysical Properties : The synthesis and characterization of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, highlighting their liquid crystalline behavior and luminescent properties, suggest avenues for investigating similar properties in related compounds, potentially including the target compound (T. N. Ahipa et al., 2014).
properties
IUPAC Name |
4-(9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-15-4-2-3-13-10-19(16(20)11-22-17(13)15)14-7-5-12(9-18)6-8-14/h2-8H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBOFJCDXAYGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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